molecular formula C9H11FN2O2 B13405550 3-Pyridinecarboxylicacid,2-amino-6-fluoro-,1-methylethylester(9CI)

3-Pyridinecarboxylicacid,2-amino-6-fluoro-,1-methylethylester(9CI)

Katalognummer: B13405550
Molekulargewicht: 198.19 g/mol
InChI-Schlüssel: DFRCSLWWMVXJFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Pyridinecarboxylicacid,2-amino-6-fluoro-,1-methylethylester(9CI) is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with an amino group, a fluoro group, and an ester group. It is used primarily in research and experimental applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylicacid,2-amino-6-fluoro-,1-methylethylester(9CI) typically involves the esterification of 3-pyridinecarboxylic acid derivatives. One common method is the reaction of 3-pyridinecarboxylic acid with isopropyl alcohol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Pyridinecarboxylicacid,2-amino-6-fluoro-,1-methylethylester(9CI) undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridinecarboxylic acid esters.

Wissenschaftliche Forschungsanwendungen

3-Pyridinecarboxylicacid,2-amino-6-fluoro-,1-methylethylester(9CI) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Pyridinecarboxylicacid,2-amino-6-fluoro-,1-methylethylester(9CI) involves its interaction with specific molecular targets. The amino and fluoro groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Uniqueness

3-Pyridinecarboxylicacid,2-amino-6-fluoro-,1-methylethylester(9CI) is unique due to the presence of the fluoro group, which imparts distinct chemical properties such as increased reactivity and potential biological activity. The combination of the amino, fluoro, and ester groups makes this compound versatile for various applications in research and industry.

Eigenschaften

Molekularformel

C9H11FN2O2

Molekulargewicht

198.19 g/mol

IUPAC-Name

propan-2-yl 2-amino-6-fluoropyridine-3-carboxylate

InChI

InChI=1S/C9H11FN2O2/c1-5(2)14-9(13)6-3-4-7(10)12-8(6)11/h3-5H,1-2H3,(H2,11,12)

InChI-Schlüssel

DFRCSLWWMVXJFK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC(=O)C1=C(N=C(C=C1)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.